![molecular formula C20H21N3O3S B2365239 3-[(4-methoxyphenyl)methyl]-6-morpholin-4-yl-2-sulfanylidene-1H-quinazolin-4-one CAS No. 689767-05-3](/img/structure/B2365239.png)
3-[(4-methoxyphenyl)methyl]-6-morpholin-4-yl-2-sulfanylidene-1H-quinazolin-4-one
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Overview
Description
Synthesis Analysis
While specific synthesis methods for this compound are not available, similar compounds are often synthesized through various organic reactions . The synthesis of such complex molecules usually involves multiple steps, each requiring specific reagents and conditions.Chemical Reactions Analysis
The chemical reactivity of a compound depends on its molecular structure. While specific reactions involving this compound are not available, similar compounds are known to participate in a variety of organic reactions .Scientific Research Applications
Implication in Medicinal Chemistry
Quinazoline derivatives, including the mentioned compound, are significant in medicinal chemistry due to their role in synthesizing bioactive molecules with potential therapeutic applications. These compounds have been found to possess antibacterial activities against pathogens like Staphylococcus aureus, Bacillus subtilis, and Escherichia coli. Their synthesis and modifications aim to overcome challenges such as solubility, which is crucial for developing effective medicinal agents. Research in this area hopes to address antibiotic resistance by introducing novel quinazoline derivatives with enhanced bioavailability (Tiwary et al., 2016).
Applications in Optoelectronic Materials
Quinazoline derivatives also play a vital role in the development of optoelectronic materials. Their incorporation into π-extended conjugated systems is highly valued for creating novel materials with applications in electronic devices, luminescent elements, photoelectric conversion elements, and image sensors. The electroluminescent properties of these derivatives are particularly important for fabricating materials used in organic light-emitting diodes (OLEDs), including high-efficiency red phosphorescent OLEDs and white OLEDs. This highlights the compound's potential in improving optoelectronic device performance (Lipunova et al., 2018).
Role in Antioxidant Activity Determination
Quinazoline derivatives have been utilized in determining antioxidant activity. Various tests, such as the Oxygen Radical Absorption Capacity (ORAC) and the Ferric Reducing Antioxidant Power (FRAP) tests, are based on chemical reactions involving quinazoline compounds. These assays play a critical role in antioxidant analysis and the determination of antioxidant capacity of complex samples, further underscoring their importance in research focused on oxidative stress and related disorders (Munteanu & Apetrei, 2021).
Potential as Anticancer Agents
Quinazoline derivatives are extensively studied for their potential as anticancer agents. Their structural diversity and the ability to target multiple biochemical pathways make them promising candidates for cancer chemotherapy. The continuous evolution of cancer-related research has opened new avenues for these compounds to be investigated for their efficacy against various cancer types, demonstrating the critical role of quinazoline derivatives in the development of new therapeutic strategies (Marzaro et al., 2012).
Mechanism of Action
Target of Action
It is known that many bioactive aromatic compounds containing similar structures have been found to bind with high affinity to multiple receptors . These interactions can be helpful in developing new useful derivatives.
Mode of Action
Compounds with similar structures have been found to possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that the compound interacts with its targets, leading to changes in cellular processes.
Biochemical Pathways
Compounds with similar structures have been found to affect a broad range of biochemical pathways, leading to diverse biological activities .
Result of Action
Compounds with similar structures have been found to have diverse biological activities , suggesting that this compound may also have a range of effects at the molecular and cellular levels.
properties
IUPAC Name |
3-[(4-methoxyphenyl)methyl]-6-morpholin-4-yl-2-sulfanylidene-1H-quinazolin-4-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O3S/c1-25-16-5-2-14(3-6-16)13-23-19(24)17-12-15(22-8-10-26-11-9-22)4-7-18(17)21-20(23)27/h2-7,12H,8-11,13H2,1H3,(H,21,27) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JDUDQRUHSHVFKZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CN2C(=O)C3=C(C=CC(=C3)N4CCOCC4)NC2=S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(4-methoxyphenyl)methyl]-6-morpholin-4-yl-2-sulfanylidene-1H-quinazolin-4-one |
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